3-((4-Chlorophenyl)sulfonyl)-6,8-diiodo-2H-chromen-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

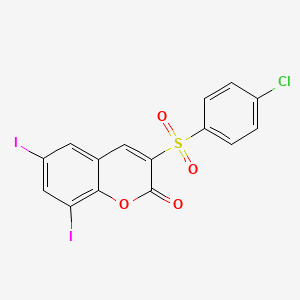

3-((4-Chlorophenyl)sulfonyl)-6,8-diiodo-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-ones. This compound is characterized by the presence of a chromen-2-one core structure substituted with a 4-chlorophenylsulfonyl group and two iodine atoms at the 6 and 8 positions. The unique combination of these substituents imparts distinct chemical and biological properties to the compound.

Preparation Methods

The synthesis of 3-((4-Chlorophenyl)sulfonyl)-6,8-diiodo-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through a condensation reaction between salicylaldehyde and an appropriate β-ketoester under acidic conditions.

Introduction of the 4-Chlorophenylsulfonyl Group: The 4-chlorophenylsulfonyl group can be introduced via a sulfonylation reaction using 4-chlorobenzenesulfonyl chloride and a suitable base.

Iodination: The final step involves the iodination of the chromen-2-one core at the 6 and 8 positions using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

3-((4-Chlorophenyl)sulfonyl)-6,8-diiodo-2H-chromen-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the compound can lead to the formation of the corresponding sulfide using reducing agents such as lithium aluminum hydride.

Substitution: The iodine atoms at the 6 and 8 positions can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper salts. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-((4-Chlorophenyl)sulfonyl)-6,8-diiodo-2H-chromen-2-one has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound for drug development.

Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-((4-Chlorophenyl)sulfonyl)-6,8-diiodo-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

3-((4-Chlorophenyl)sulfonyl)-6,8-diiodo-2H-chromen-2-one can be compared with other similar compounds, such as:

3-((4-Chlorophenyl)sulfonyl)-2H-chromen-2-one: This compound lacks the iodine substituents and may have different chemical and biological properties.

6,8-Diiodo-2H-chromen-2-one: This compound lacks the 4-chlorophenylsulfonyl group and may have different reactivity and biological activities.

4-Chlorophenylsulfonyl derivatives: Other derivatives with different core structures may exhibit varying degrees of biological activity and chemical reactivity.

Biological Activity

3-((4-Chlorophenyl)sulfonyl)-6,8-diiodo-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones. Its unique structure, characterized by a chromen-2-one core with a 4-chlorophenylsulfonyl group and two iodine atoms, suggests potential biological activities that merit detailed investigation. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme-inhibitory properties, supported by various studies and data.

Chemical Structure and Properties

The molecular formula of this compound is C15H7ClI2O4S with a molecular weight of 572.54 g/mol. The presence of halogen atoms (chlorine and iodine) and a sulfonyl group contributes to its chemical reactivity and potential biological interactions.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of compounds containing chromen-2-one structures. For instance, derivatives similar to this compound have shown moderate to strong activity against various bacterial strains:

| Bacterial Strain | Activity Level |

|---|---|

| Salmonella typhi | Moderate |

| Bacillus subtilis | Strong |

| Escherichia coli | Weak to Moderate |

| Staphylococcus aureus | Moderate |

The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic processes, although specific pathways remain to be elucidated .

Anticancer Properties

Research indicates that compounds with similar chromen-2-one structures exhibit significant anticancer activity. For example, studies have demonstrated that these compounds can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

A notable study reported that certain chromen derivatives exhibited IC50 values in the low micromolar range against cancer cell lines, suggesting that this compound may also possess similar properties . The specific pathways involved include:

- Inhibition of oncogenic signaling pathways : This may involve targeting proteins associated with cell growth.

- Induction of apoptosis : Compounds may activate caspases leading to programmed cell death.

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Notably, it may exhibit inhibitory effects on acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. A study reported that related coumarin derivatives demonstrated strong AChE inhibitory activity with IC50 values as low as 2.7 µM .

Case Studies

- Antimicrobial Screening : In a comparative study involving various derivatives of chromen-2-one, this compound was assessed for its antibacterial activity against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition against Bacillus subtilis and moderate activity against Staphylococcus aureus .

- Anticancer Activity : A series of in vitro assays were conducted on cancer cell lines treated with the compound. Results showed a dose-dependent reduction in cell viability, with molecular docking studies confirming binding interactions with key proteins involved in cancer proliferation .

Properties

IUPAC Name |

3-(4-chlorophenyl)sulfonyl-6,8-diiodochromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H7ClI2O4S/c16-9-1-3-11(4-2-9)23(20,21)13-6-8-5-10(17)7-12(18)14(8)22-15(13)19/h1-7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEUXVJMFLOVDPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)C2=CC3=CC(=CC(=C3OC2=O)I)I)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H7ClI2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

572.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.